![molecular formula C16H15NO3S2 B2378186 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide CAS No. 2097884-03-0](/img/structure/B2378186.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

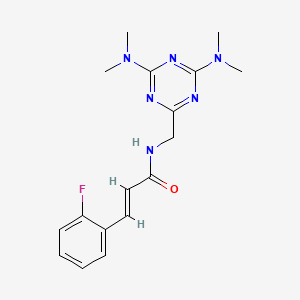

The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide” is a complex organic molecule that contains several interesting functional groups. It has a benzenesulfonamide core, which is a common motif in pharmaceutical chemistry . Attached to this core are furan and thiophene rings, which are heterocyclic compounds containing oxygen and sulfur respectively .

Molecular Structure Analysis

The presence of the furan and thiophen rings would likely have a significant impact on the compound’s molecular structure. These rings are aromatic, meaning they have a stable, ring-shaped cloud of electrons. This could influence the compound’s reactivity and the way it interacts with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the aromatic rings and the sulfonamide group could influence the compound’s solubility, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen

Gold(I)-Catalyzed Cascade Reactions

A study by Wang et al. (2014) details the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction. This process involves a unique 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids with regard to group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Synthesis and Characterization for Various Applications

Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research indicated potential therapeutic applications beyond traditional drug use (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Dye-Sensitized Solar Cells

Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers (including furan and thiophene) in dye-sensitized solar cells. Their research showed that using furan as a conjugated linker improved solar energy-to-electricity conversion efficiency significantly (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

Electrochemical Polymerization for Conducting Polymers

Sotzing et al. (1996) explored the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, leading to electrochromic conducting polymers. These polymers exhibited low redox switching potentials and stability in the conducting state, suggesting their potential in electronic applications (Sotzing, Reynolds, & Steel, 1996).

Photocatalytic Synthetic Methods

Zhang et al. (2017) developed a photoinduced direct oxidative annulation method for the synthesis of highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, highlighting a green chemistry approach to synthesizing complex organic structures (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

Romagnoli et al. (2015) designed and synthesized 3-arylaminobenzofuran derivatives, showing potent in vitro and in vivo anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, offering a new avenue for cancer treatment research (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c18-22(19,14-5-2-1-3-6-14)17-11-15(13-8-10-21-12-13)16-7-4-9-20-16/h1-10,12,15,17H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVJVBKXYLMROI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)

![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2378111.png)

![2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide](/img/structure/B2378112.png)

![5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2378114.png)

![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2378115.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)